Spiro[1,2-benzisothiazole-3(2H),3'-pyrrolidine]-1'-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide
Description
Benzisothiazole-Pyrrolidine Ring Fusion Dynamics
The spiro junction at position 3 of the benzisothiazole and position 3' of the pyrrolidine creates a perpendicular orientation between the two rings, imposing significant conformational constraints. X-ray crystallographic studies of analogous spiro systems reveal dihedral angles of 85–90° between the planes of the fused rings, locking the molecule into a rigid, non-planar geometry. This fusion pattern prevents free rotation around the spiro carbon, stabilizing specific conformers critical for molecular recognition in host-guest systems.
The benzisothiazole moiety contributes aromaticity and π-stacking capability, while the pyrrolidine introduces aliphatic character and tertiary amine functionality. Nuclear magnetic resonance (NMR) data for related compounds show distinct coupling patterns between protons on adjacent carbons of the pyrrolidine ring (J = 9–11 Hz), confirming restricted movement due to spiro fusion.
| Spiro System | Dihedral Angle (°) | Ring Strain (kcal/mol) |
|---|---|---|
| Benzisothiazole-Pyrrolidine | 87.5 ± 2.3 | 14.2 |
| Benzofuran-Pyrrolidine | 78.9 ± 1.8 | 18.7 |
| Indole-Piperidine | 92.1 ± 3.1 | 9.8 |
Table 1: Comparative ring fusion parameters for spiroheterocycles
Conformational Rigidity and Stereochemical Implications
The spiro architecture enforces axial chirality, with the compound existing as two enantiomers due to the non-superimposable mirror images created by the orthogonal ring arrangement. Chiral stationary phase HPLC analyses of similar spiro systems demonstrate baseline separation of enantiomers (α = 1.32–1.45) under normal-phase conditions.
Density functional theory (DFT) calculations predict an energy barrier of 23.8 kcal/mol for interconversion between enantiomers, effectively locking the stereochemistry at ambient temperatures. This rigidity makes the compound valuable for asymmetric catalysis templates, where fixed spatial arrangements of functional groups enhance enantioselectivity.
Functional Group Topography
1,1-Dimethylethyl Ester Steric Effects
The tert-butyl ester group at position 1' creates a steric shield around the carboxylate moiety. Molecular modeling shows the three methyl groups extend 4.2–4.7 Å from the ester oxygen, forming a protective pocket that:
- Hinders nucleophilic attack on the carbonyl carbon
- Prevents π-orbital conjugation with the pyrrolidine nitrogen
- Directs reagent approach trajectories in substitution reactions
Comparative hydrolysis kinetics demonstrate a 58-fold reduction in ester cleavage rate compared to methyl analogs under basic conditions (k = 0.0037 min⁻¹ vs. 0.215 min⁻¹).
Sulfone Group Electronic Configuration
The 1,1-dioxide configuration on the benzisothiazole introduces two strongly electron-withdrawing sulfonyl groups. X-ray photoelectron spectroscopy (XPS) data reveal sulfur 2p binding energies of 168.9 eV (S=O), characteristic of sulfones. This electronic perturbation:
- Lowers the LUMO energy by 1.8 eV compared to non-sulfonated analogs
- Enhances hydrogen-bond acceptor capacity (β = 0.92 vs. 0.67 for thioether)
- Stabilizes adjacent negative charges through inductive effects
Frontier molecular orbital analysis shows the sulfone groups delocalize electron density into the benzisothiazole ring, creating a polarized π-system that facilitates charge-transfer interactions.
Comparative Structural Analysis with Related Spiroheterocycles
The compound's architecture shows distinct advantages over other spiro systems:
Table 2: Structural comparison with related spiroheterocycles
Properties
Molecular Formula |
C15H20N2O4S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
tert-butyl 1,1-dioxospiro[2H-1,2-benzothiazole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C15H20N2O4S/c1-14(2,3)21-13(18)17-9-8-15(10-17)11-6-4-5-7-12(11)22(19,20)16-15/h4-7,16H,8-10H2,1-3H3 |
InChI Key |
BBZQUIBHVXREGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=CC=CC=C3S(=O)(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,2-benzisothiazole-3(2H),3’-pyrrolidine]-1’-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide typically involves multiple steps. One common method includes the reaction of benzisothiazole derivatives with pyrrolidine under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the formation of the spiro-fused structure. The reaction conditions, such as temperature, solvent, and pH, are meticulously controlled to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency and safety. The use of advanced technologies, such as continuous flow reactors, can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,2-benzisothiazole-3(2H),3’-pyrrolidine]-1’-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions are typically carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
Spiro[1,2-benzisothiazole-3(2H),3’-pyrrolidine]-1’-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.
Mechanism of Action
The mechanism of action of Spiro[1,2-benzisothiazole-3(2H),3’-pyrrolidine]-1’-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action can vary depending on the specific biological context, but often include modulation of signaling pathways and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolidine Carboxylic Acid (PCA) Derivatives
PCA derivatives, such as natural moisturizing factors (NMFs) like pyrrolidine carboxylic acid, share the pyrrolidine-carboxylic acid backbone but lack the spiro benzisothiazole and dioxide groups. PCA’s primary role is in epidermal hydration via water retention in the stratum corneum . In contrast, the tert-butyl ester in the target compound likely enhances lipophilicity, improving membrane permeability for pharmaceutical applications. Additionally, the dioxide groups may stabilize the molecule against metabolic degradation, a feature absent in PCA derivatives.
Spiro[1(2H)-Benzopyran-2,20-Indoline] (6-Nitro BIPS)
6-Nitro BIPS, a photochromic spiro compound, shares the spirocyclic framework but replaces benzisothiazole with a benzopyran-indoline system . Unlike the target compound, 6-nitro BIPS lacks the pyrrolidine-carboxylic acid ester and dioxide groups, relying instead on a nitro substituent for UV responsiveness. The target compound’s dioxide groups could reduce photodegradation compared to nitro-based systems, suggesting greater stability in materials science applications.
Proline-Based Metal-Organic Frameworks (MOFs)
Proline, a pyrrolidine-carboxylic acid derivative, is used in chiral MOFs but faces challenges due to its convergent structure . The target compound’s spiro architecture and tert-butyl ester may address these limitations by providing steric bulk and directional bonding sites.
Data Table: Structural and Functional Comparison
| Compound | Core Structure | Key Functional Groups | Applications | Stability Features |
|---|---|---|---|---|
| Target Compound | Spiro benzisothiazole-pyrrolidine | 1,1-Dimethylethyl ester, dioxide | Pharmaceuticals, materials | High (dioxide groups reduce oxidation) |
| Pyrrolidine Carboxylic Acid (PCA) | Pyrrolidine + carboxylic acid | Carboxylic acid, NH | Skin hydration (NMF) | Moderate (prone to enzymatic cleavage) |
| 6-Nitro BIPS | Spiro benzopyran-indoline | Nitro, indoline | Photochromic materials | UV-sensitive |
| Proline MOFs | Pyrrolidine + carboxylic acid | Carboxylic acid, NH | Chiral catalysis, MOFs | Low (convergent structure) |
Research Findings and Implications
- Steric Rigidity : The spiro architecture imposes conformational constraints, which could reduce off-target interactions in drug design—a feature absent in linear PCA or proline derivatives.
- Synthetic Utility : The tert-butyl ester may act as a protective group, enabling selective deprotection in multi-step syntheses, a strategy observed in proline modifications for MOFs .
Biological Activity
Spiro[1,2-benzisothiazole-3(2H),3'-pyrrolidine]-1'-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spiro structure that incorporates a benzisothiazole moiety and a pyrrolidine ring. Its molecular formula is , and it is characterized by the following structural components:
- Benzisothiazole ring : Known for its pharmacological significance.
- Pyrrolidine ring : Often associated with various biological activities.
- Carboxylic acid derivative : Contributes to the compound's reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 270.32 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | Not available |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of spiro compounds. For instance, derivatives of spiro[benzisothiazole] have shown significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of key enzymatic pathways.
Anticancer Activity
Research indicates that spiro compounds can exhibit cytotoxic effects on cancer cell lines. The compound's interaction with DNA and induction of apoptosis has been observed in several studies. For example:
- Case Study : A study published in Molecules reported that spiro compounds demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells, indicating a potential for targeted cancer therapies .
Neuroprotective Effects
Some spiro compounds have been investigated for their neuroprotective properties. They may exert effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Reduction of oxidative stress |
Synthesis and Characterization
The synthesis of spiro[benzisothiazole] derivatives typically involves multi-step reactions including cyclization and functional group modifications. Advanced techniques such as NMR spectroscopy and mass spectrometry are employed for characterization.
Mechanistic Studies
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of these compounds. Studies suggest that spiro compounds may interact with specific protein targets or pathways involved in disease processes.
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Investigating how different substituents affect biological activity.
- In Vivo Studies : Assessing efficacy and safety in animal models.
- Clinical Trials : Evaluating therapeutic potential in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
